rac N,O-Didesmethyl Venlafaxine rac N,O-Didesmethyl Venlafaxine N,O-didesmethylvenlafaxine is a secondary amino compound that is N-methylethanamine substituted by a 1-hydroxycyclohexyl and a 4-hydroxyphenyl group at position 1. It is a metabolite of the drug venlafaxine. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a member of cyclohexanols, a member of phenols and a secondary amino compound.
N, O-Didesmethylvenlafaxine belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. N, O-Didesmethylvenlafaxine is considered to be a practically insoluble (in water) and relatively neutral molecule. N, O-Didesmethylvenlafaxine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N, O-didesmethylvenlafaxine is primarily located in the cytoplasm. N, O-Didesmethylvenlafaxine participates in a number of enzymatic reactions. In particular, N, O-Didesmethylvenlafaxine and formaldehyde can be biosynthesized from O-desmethylvenlafaxine through its interaction with the enzymes cytochrome P450 3A4 and cytochrome P450 2C19. In addition, N, O-Didesmethylvenlafaxine and formaldehyde can be biosynthesized from N-desmethylvenlafaxine through the action of the enzymes cytochrome P450 2C19 and cytochrome P450 2D6. In humans, N, O-didesmethylvenlafaxine is involved in the venlafaxine metabolism pathway.
Brand Name: Vulcanchem
CAS No.: 135308-74-6
VCID: VC0015946
InChI: InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3
SMILES: CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol

rac N,O-Didesmethyl Venlafaxine

CAS No.: 135308-74-6

Reference Standards

VCID: VC0015946

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

rac N,O-Didesmethyl Venlafaxine - 135308-74-6

CAS No. 135308-74-6
Product Name rac N,O-Didesmethyl Venlafaxine
Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
IUPAC Name 4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol
Standard InChI InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3
Standard InChIKey MMSWXJSQCAEDLK-UHFFFAOYSA-N
SMILES CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Canonical SMILES CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Description N,O-didesmethylvenlafaxine is a secondary amino compound that is N-methylethanamine substituted by a 1-hydroxycyclohexyl and a 4-hydroxyphenyl group at position 1. It is a metabolite of the drug venlafaxine. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a member of cyclohexanols, a member of phenols and a secondary amino compound.
N, O-Didesmethylvenlafaxine belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. N, O-Didesmethylvenlafaxine is considered to be a practically insoluble (in water) and relatively neutral molecule. N, O-Didesmethylvenlafaxine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N, O-didesmethylvenlafaxine is primarily located in the cytoplasm. N, O-Didesmethylvenlafaxine participates in a number of enzymatic reactions. In particular, N, O-Didesmethylvenlafaxine and formaldehyde can be biosynthesized from O-desmethylvenlafaxine through its interaction with the enzymes cytochrome P450 3A4 and cytochrome P450 2C19. In addition, N, O-Didesmethylvenlafaxine and formaldehyde can be biosynthesized from N-desmethylvenlafaxine through the action of the enzymes cytochrome P450 2C19 and cytochrome P450 2D6. In humans, N, O-didesmethylvenlafaxine is involved in the venlafaxine metabolism pathway.
Synonyms 4-[1-(1-Hydroxycyclohexyl)-2-(methylamino)ethyl]phenol;
PubChem Compound 3451347
Last Modified Nov 11 2021
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